REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:10][CH2:11][CH3:12])(=[O:9])[C:4]([O:6]CC)=O.[CH3:13][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:23][CH2:24][N:25]([CH2:29][CH2:30][CH3:31])[CH2:26][CH2:27][CH3:28]>C1COCC1>[CH2:11]([O:10][C:3](=[O:9])[C:4]([CH2:13][C:14]1[C:15]([CH2:23][CH2:24][N:25]([CH2:29][CH2:30][CH3:31])[CH2:26][CH2:27][CH3:28])=[CH:16][CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])=[O:6])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CCN(CCC)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 10-30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred the solution for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
above is added to reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred slowly under nitrogen atmosphere at 25-30° C. for 36-72 hours
|
Duration
|
54 (± 18) h
|
Type
|
DISTILLATION
|
Details
|
is distilled out from the reaction mixture under vacuum at 35-70° C.
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (250 ml) is added to reaction mass
|
Type
|
ADDITION
|
Details
|
Further, 3N HCl (approx. 30 ml) is added
|
Type
|
CUSTOM
|
Details
|
the pH of reaction mass to 7.5-8.0
|
Type
|
CUSTOM
|
Details
|
Organic layer is separated out
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate is distilled out
|
Reaction Time |
20 (± 10) min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)CC1=C(C=CC=C1CCN(CCC)CCC)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |